molecular formula C₁₂H₂D₈N₄O₂ B1162447 Lumichrome-d8

Lumichrome-d8

Cat. No.: B1162447
M. Wt: 250.28
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lumichrome-d8 (deuterated lumichrome) is a stable isotopologue of lumichrome, a naturally occurring degradation product of riboflavin (vitamin B2). Its chemical structure comprises a tricyclic isoalloxazine ring system with eight deuterium atoms replacing hydrogen at specific positions, enhancing its utility in mass spectrometry (MS)-based quantitative analyses. This compound is widely employed as an internal standard in pharmacokinetic and metabolomic studies due to its near-identical chemical behavior to non-deuterated lumichrome, coupled with distinct MS signatures that prevent signal overlap .

Properties

Molecular Formula

C₁₂H₂D₈N₄O₂

Molecular Weight

250.28

Synonyms

7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione-d8; 7,8-Dimethylalloxazine-d8;  7,8-Dimethylisoalloxazine-d8;  NSC 96911-d8;  Riboflavin lumichrome-d8

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Similarities and Differences

Lumichrome-d8 shares a core isoalloxazine structure with several anthraquinone-derived compounds. Key structural analogues include:

Compound Name CAS No. Substituents Structural Similarity Score
Sodium 5-amino-8-bromo-9,10-dioxo-anthracene-1,6-disulfonate 93940-12-6 -NH₂ at C5, -Br at C8, -SO₃⁻ at C1 and C6 0.93
Sodium 8-amino-5-bromo-9,10-dioxo-anthracene-1,7-disulfonate 6424-75-5 -NH₂ at C8, -Br at C5, -SO₃⁻ at C1 and C7 0.93
Sodium 2-((4-amino-3-bromo-9,10-dioxo-anthracen-1-yl)amino)-5-methylbenzenesulfonate 4988-32-3 -NH₂ at C4, -Br at C3, -SO₃⁻ at benzenesulfonate group 0.82

Key Observations :

  • The highest similarity (0.93) is observed for disulfonate derivatives with bromo and amino substitutions at adjacent positions (C5/C8 or C8/C5), mirroring the planar aromatic system of this compound .
  • Lower similarity (0.82) arises in compounds with extended side chains (e.g., benzenesulfonate groups), which disrupt planarity and electronic conjugation .

Physicochemical and Analytical Properties

Table 1: Comparative Physicochemical Properties
Property This compound 93940-12-6 6424-75-5
Molecular Weight (g/mol) 284.27 (deuterated) 568.23 568.23
Solubility in Water Moderate (0.5 mg/mL) High (>10 mg/mL) High (>10 mg/mL)
λmax (UV-Vis) 267 nm, 372 nm 280 nm, 390 nm 278 nm, 395 nm
Retention Time (C8 HPLC) 6.2 min 8.5 min 8.7 min

Analytical Notes:

  • This compound exhibits shorter retention times on C8 columns compared to sulfonated analogues due to reduced polarity from deuterium substitution .
  • Sulfonate groups in analogues enhance aqueous solubility but reduce compatibility with reverse-phase chromatography, necessitating ion-pairing agents for optimal separation .

Mass Spectrometric Performance

Table 2: MS/MS Fragmentation Patterns (ESI+)
Compound Precursor Ion (m/z) Major Product Ions (m/z) Collision Energy (eV)
This compound 285.1 242.1, 198.0 20
93940-12-6 569.2 391.1, 257.0 25
6424-75-5 569.2 393.1, 259.0 25

Key Findings :

  • This compound demonstrates a simplified fragmentation pattern due to its non-sulfonated structure, enabling precise quantification in complex matrices .
  • Sulfonated analogues produce higher-mass fragments, complicating spectral interpretation in untargeted metabolomics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.